molecular formula C7H3BrClFO B8012356 4-Bromo-3-chloro-5-fluorobenzaldehyde

4-Bromo-3-chloro-5-fluorobenzaldehyde

Cat. No.: B8012356
M. Wt: 237.45 g/mol
InChI Key: OKUJJKNTBZVARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-5-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring, along with an aldehyde functional group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-fluorobenzaldehyde typically involves the halogenation of benzaldehyde derivatives. One common method is the sequential halogenation of benzaldehyde, where bromine, chlorine, and fluorine are introduced in a controlled manner. The reaction conditions often include the use of halogenating agents such as bromine, chlorine gas, and fluorinating agents under specific temperature and solvent conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Scientific Research Applications

4-Bromo-3-chloro-5-fluorobenzaldehyde is utilized in several scientific research applications:

    Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-fluorobenzaldehyde is primarily related to its reactivity as an aldehyde and the presence of halogen substituents. The aldehyde group can undergo nucleophilic addition reactions, while the halogens can participate in electrophilic aromatic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 4-Bromo-3-fluorobenzaldehyde
  • 4-Chloro-3-fluorobenzaldehyde
  • 4-Bromo-2-chlorobenzaldehyde

Comparison: 4-Bromo-3-chloro-5-fluorobenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and may participate in distinct chemical reactions .

Properties

IUPAC Name

4-bromo-3-chloro-5-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUJJKNTBZVARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.